molecular formula C9H12O3 B11938699 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one CAS No. 64145-56-8

7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one

Katalognummer: B11938699
CAS-Nummer: 64145-56-8
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: RESRXHNESRQRHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one is a unique bicyclic compound with the molecular formula C9H12O3 and a molecular weight of 168.194 g/mol . This compound is characterized by its bicyclo[2.2.1]heptane structure, which includes two methoxy groups at the 7-position and a ketone group at the 2-position. It is often used in organic synthesis and research due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one typically involves a Diels-Alder reaction. One common method includes the reaction of cyclopentadiene with dimethyl acetylenedicarboxylate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to any scaled-up production efforts.

Analyse Chemischer Reaktionen

7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various synthetic pathways.

    Medicine: Research into derivatives of this compound may lead to the development of new pharmaceuticals.

    Industry: Its use in industrial applications is limited, but it may be used in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one exerts its effects is primarily through its reactivity in chemical reactions. The presence of the methoxy and ketone groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which makes it a valuable compound in organic synthesis and research.

Eigenschaften

CAS-Nummer

64145-56-8

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C9H12O3/c1-11-9(12-2)6-3-4-7(9)8(10)5-6/h3-4,6-7H,5H2,1-2H3

InChI-Schlüssel

RESRXHNESRQRHG-UHFFFAOYSA-N

Kanonische SMILES

COC1(C2CC(=O)C1C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.